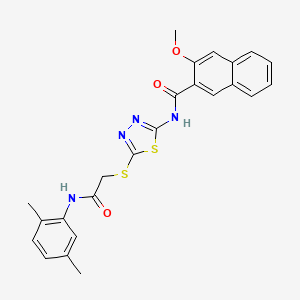

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide

Description

This compound is a 1,3,4-thiadiazole derivative characterized by a unique naphthamide moiety (3-methoxy-2-naphthamide) and a substituted phenyl group (2,5-dimethylphenyl) linked via a thioether-acetamide bridge. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, anticancer, and agrochemical properties. The structural complexity of this compound arises from the combination of a bulky naphthyl group, a methoxy substituent, and a dimethylphenyl moiety, which collectively influence its physicochemical and pharmacological behavior .

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c1-14-8-9-15(2)19(10-14)25-21(29)13-32-24-28-27-23(33-24)26-22(30)18-11-16-6-4-5-7-17(16)12-20(18)31-3/h4-12H,13H2,1-3H3,(H,25,29)(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLROSZHIWHYREP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article discusses its structural characteristics, mechanisms of action, and relevant findings from recent studies.

Structural Characteristics

The compound features a thiadiazole ring , an amide group , and a methoxy-naphthalene moiety , which contribute to its potential biological activities. The molecular formula is , with a molecular weight of 458.55 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

| Component | Description |

|---|---|

| Thiadiazole Ring | Known for pharmacological properties |

| Amide Group | Facilitates hydrogen bonding |

| Methoxy Group | Modifies lipophilicity and solubility |

| Dimethylphenyl Group | Enhances binding affinity to biological targets |

Research indicates that this compound may interact with key signaling pathways, particularly the PI3K/AKT/mTOR pathway , which plays a crucial role in regulating cell growth and metabolism. The inhibition of these pathways could lead to reduced cell proliferation in cancerous cells and enhanced apoptosis.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Preliminary studies suggest its effectiveness against multidrug-resistant Gram-positive bacteria and pathogenic fungi. In vitro assays have demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Properties

The thiadiazole derivatives are noted for their anticancer potential. Studies have indicated that compounds similar to this compound can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Case Studies and Research Findings

- Antibacterial Studies : A study evaluating the antibacterial efficacy of thiadiazole derivatives found that compounds similar to this one exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics such as ampicillin .

- Anticancer Activity : In a recent investigation into the anticancer properties of thiadiazole derivatives, it was reported that certain compounds could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in human cancer cell lines .

- Mechanistic Insights : Molecular docking studies have revealed potential interactions between the compound and key proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .

Scientific Research Applications

Chemistry

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide is utilized as a building block for synthesizing more complex molecules. It serves as a reagent in organic synthesis due to its ability to undergo various chemical reactions typical for compounds containing amides and thiadiazoles.

Biology

The compound has been studied for its potential antimicrobial and antifungal activities. Preliminary studies indicate efficacy against various pathogens, suggesting its potential use in developing new antimicrobial agents. Additionally, research indicates that it may exhibit cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.

Medicine

In the medical field, this compound has been investigated for several therapeutic applications:

- Anticancer properties : It may inhibit key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are crucial in regulating cell growth and metabolism.

- Anti-inflammatory effects : The compound's structure suggests it may modulate inflammatory pathways, providing a basis for further investigation into its use as an anti-inflammatory agent.

- Antioxidant activity : Its ability to scavenge free radicals could be beneficial for preventing oxidative stress-related diseases.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound were tested against various cancer cell lines showing varying degrees of growth inhibition. The percent growth inhibitions (PGIs) observed were substantial across multiple cancer types, indicating potential for further development into therapeutic agents .

Antimicrobial Studies

Research has also focused on the antimicrobial properties of thiadiazole derivatives. In vitro assays have shown that compounds related to this compound can effectively inhibit the growth of various bacterial strains . This opens avenues for their application in treating infections caused by resistant pathogens.

Comparison with Similar Compounds

Comparative Analysis with Similar 1,3,4-Thiadiazole Derivatives

Structural Modifications and Substituent Effects

The target compound differs from common analogs in its substitution pattern (Table 1). Key distinctions include:

- Naphthamide vs. Acetamide: Unlike most 1,3,4-thiadiazole derivatives (e.g., compounds 5e–5m in ), which feature simple acetamide groups, the target compound incorporates a 3-methoxy-2-naphthamide group.

- Thioether Linkage: The (2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio group replaces simpler thioalkyl/aryl chains (e.g., methylthio, benzylthio). The dimethylphenyl group introduces steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing substituents (e.g., 4-chlorobenzyl in 5e, 4-fluorobenzyl in 9) seen in analogs .

Table 1: Structural and Physical Comparison of Selected 1,3,4-Thiadiazole Derivatives

Physicochemical Properties

- Melting Points : Analogs with rigid substituents (e.g., 5f: 158–160°C, 5g: 168–170°C) exhibit higher melting points than those with flexible chains (e.g., 5h: 133–135°C). The target compound’s melting point is expected to fall in the higher range due to its planar naphthyl group, which promotes crystal packing .

- Solubility: The methoxy group in the target compound may improve aqueous solubility slightly compared to nonpolar analogs (e.g., 5e, 5j), though the naphthyl core likely dominates, favoring lipid solubility .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Optimize reflux time (5–7 hours in toluene:water mixtures) and temperature to balance reaction completion and side-product formation .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for cyclization steps, as they enhance reaction efficiency .

- Catalyst Use: Employ triethylamine to neutralize HCl byproducts during chloroacetyl chloride reactions, improving reaction kinetics .

- Purification: Recrystallize crude products using ethanol or pet-ether to enhance purity, and monitor progress via TLC with hexane:ethyl acetate (9:1) .

Q. What spectroscopic and chromatographic methods are reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm substituent positions, focusing on thiadiazole ring protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .

- Mass Spectrometry: Apply high-resolution MS (HRMS) to verify molecular weight (e.g., 257.31 g/mol for analogous thiadiazoles) and fragmentation patterns .

- TLC Validation: Track reaction intermediates using hexane:ethyl acetate (9:1) solvent systems to ensure stepwise completion .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pharmacokinetic properties of this compound in vivo?

Methodological Answer:

- Animal Models: Use Wistar albino mice for acute toxicity studies, administering doses ranging from 50–200 mg/kg via oral gavage, with blood sampling at 0.5, 1, 2, 4, 8, and 24 hours post-administration .

- Analytical Techniques: Quantify plasma concentrations via HPLC or LC-MS, using acetonitrile:water (70:30) mobile phases for optimal separation .

- Metabolic Stability: Assess hepatic microsomal stability by incubating the compound with NADPH-regenerating systems and monitoring degradation over 60 minutes .

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole derivatives?

Methodological Answer:

- Standardized Assays: Replicate antimicrobial activity tests under controlled pH (e.g., pH 6–8), as thiadiazole derivatives show pH-dependent efficacy .

- Purity Verification: Confirm compound purity (>95%) via HPLC before bioassays to eliminate confounding effects from impurities .

- Structural Analog Comparison: Synthesize and test derivatives with modified substituents (e.g., methoxy vs. methyl groups) to isolate structure-activity relationships .

Q. What computational approaches model interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like bacterial enoyl-ACP reductase (PDB ID: 1BVR), prioritizing docking scores < -7.0 kcal/mol for high-affinity predictions .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing root-mean-square deviation (RMSD) values < 2.0 Å .

- QSAR Modeling: Develop 2D-QSAR models using descriptors like logP and topological polar surface area (TPSA) to predict antimicrobial IC values .

Data Contradiction Analysis Framework

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo studies?

Methodological Answer:

- Dose Escalation: Compare in vitro IC values (e.g., 10–50 µM) with in vivo maximum tolerated doses (MTDs) to identify bioavailability limitations .

- Metabolite Profiling: Identify active metabolites via liver S9 fraction incubations and correlate with in vivo efficacy .

- Tumor Models: Use xenograft models with human cancer cell lines (e.g., MCF-7 for breast cancer) to validate target engagement via immunohistochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.